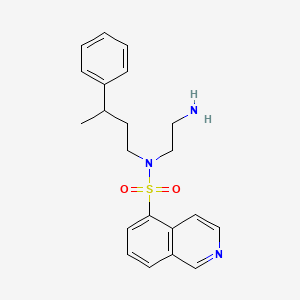![molecular formula C8H5BrClNO3S B15207808 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromomethyl group at the second position and a sulfonyl chloride group at the seventh position of the benzoxazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the bromination of 2-methylbenzoxazole followed by sulfonylation. One common method involves the use of N-bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) in tetrachloromethane under reflux conditions for 12 hours . The resulting bromomethyl derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity and quality for further applications.
化学反应分析
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, forming sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are used. Reactions are often conducted in the presence of a base like pyridine or triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.
科学研究应用
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and fine chemicals, contributing to various industrial processes.
作用机制
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl chloride group can also act as an electrophile, participating in reactions with nucleophiles to form sulfonamide or sulfonate ester linkages. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in electrophilic substitution reactions.
2-(Chloromethyl)benzo[d]oxazole-7-sulfonyl chloride: Contains a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and selectivity in nucleophilic substitution reactions.
2-(Bromomethyl)benzo[d]thiazole-7-sulfonyl chloride: Contains a thiazole ring instead of an oxazole ring, which can influence its chemical properties and reactivity.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both bromomethyl and sulfonyl chloride functional groups on the benzoxazole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
属性
分子式 |
C8H5BrClNO3S |
|---|---|
分子量 |
310.55 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4H2 |
InChI 键 |
YIRAIMCPSSWJCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



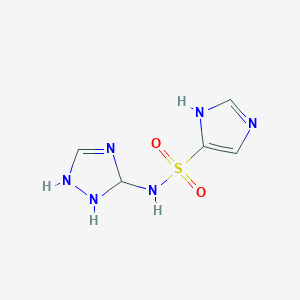
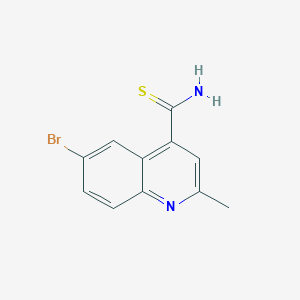
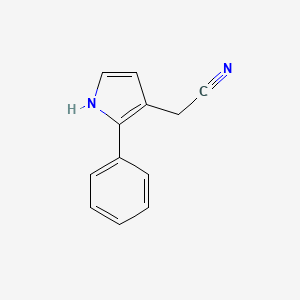
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
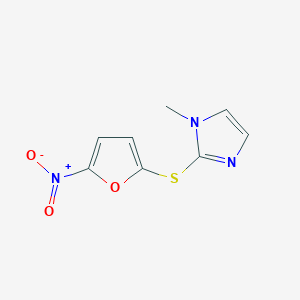
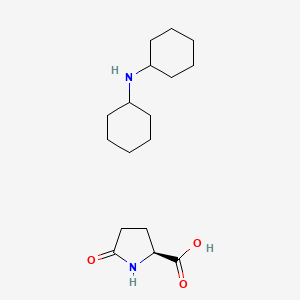
![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
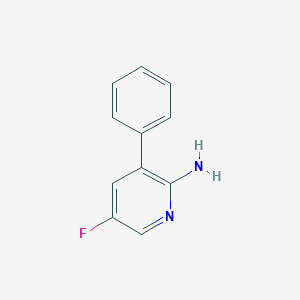
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
